N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)acetamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a benzothiazole-based small molecule characterized by a dimethylaminoethyl side chain and a 6-ethyl-substituted benzothiazole core. Its structure combines a benzothiazole moiety—a heterocyclic scaffold known for diverse bioactivities—with a tertiary amine side chain, which enhances solubility and modulates receptor binding .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS.ClH/c1-5-12-6-7-13-14(10-12)20-15(16-13)18(11(2)19)9-8-17(3)4;/h6-7,10H,5,8-9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYQXVPLFQAXBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic compound with a complex structure that includes a benzo[d]thiazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 436.0 g/mol. The compound features a dimethylaminoethyl group and an ethyl-substituted benzo[d]thiazole, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H26ClN3OS2 |
| Molecular Weight | 436.0 g/mol |
| CAS Number | 1217174-32-7 |
| Melting Point | Not available |
The biological activity of this compound is largely attributed to the benzo[d]thiazole moiety, which has been associated with various pharmacological effects, including:
- Antimicrobial Activity : Compounds containing benzo[d]thiazole structures often exhibit significant antimicrobial properties against various pathogens.
- Anticancer Effects : Research indicates that derivatives of benzo[d]thiazole can induce apoptosis in cancer cells and inhibit tumor growth by interacting with cellular signaling pathways.
- Neuroprotective Properties : The compound may also have neuroprotective effects, potentially mitigating oxidative stress and neuroinflammation.
Antimicrobial Activity
A study examining the antimicrobial properties of similar compounds revealed that derivatives containing the benzo[d]thiazole ring demonstrated effective inhibition of bacterial growth. This suggests that this compound may possess similar capabilities.
Anticancer Studies
Research has shown that compounds with structural similarities to this hydrochloride exhibit cytotoxicity against various cancer cell lines. For instance, derivatives have been found to inhibit the proliferation of breast cancer cells through mechanisms involving cell cycle arrest and apoptosis induction.
Neuroprotective Effects
In vivo experiments have demonstrated that compounds related to this compound can ameliorate ethanol-induced neurodegeneration. These studies indicated improvements in memory function and reductions in oxidative stress markers after treatment with these compounds.
Case Studies
- Neuroprotection Against Ethanol-Induced Damage : A study investigated the effects of similar compounds on ethanol-induced neurodegeneration in animal models. The results showed significant improvements in cognitive function and reductions in inflammatory markers following treatment, indicating potential therapeutic applications for neurodegenerative diseases.
- Anticancer Activity in Cell Lines : In vitro studies on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that compounds with similar structures effectively reduced cell viability and induced apoptosis through the activation of caspase pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several benzothiazole derivatives and acetamide-linked molecules. Below is a detailed comparison based on substituents, physicochemical properties, and reported bioactivities:
Structural Analogues and Substituent Variations
Physicochemical Properties
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving nucleophilic substitution or coupling reactions. However, introducing the ethyl group may require optimized alkylation conditions to avoid byproducts .
- Structure-Activity Relationship (SAR): Benzothiazole Substitution: 6-Ethyl groups balance lipophilicity and steric effects, whereas nitro or chloro substituents () enhance target binding but increase toxicity risks. Side Chain Flexibility: The dimethylaminoethyl chain improves solubility but may reduce receptor selectivity compared to rigid aromatic side chains (e.g., ’s triazole derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
